3-(Hydroxymethyl)-5-methylfuran-2(5h)-one

Physicochemical characterization Thermal stability Process chemistry

3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2; IUPAC: 4-(hydroxymethyl)-2-methyl-2H-furan-5-one) is a substituted butenolide belonging to the furanone class. This α,β-unsaturated γ-lactone has the molecular formula C₆H₈O₃ (MW 128.13 g/mol) and features a hydroxymethyl group at the 3-position and a methyl group at the 5-position of the furan-2(5H)-one ring.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 6277-49-2
Cat. No. B12904863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-5-methylfuran-2(5h)-one
CAS6277-49-2
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)O1)CO
InChIInChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,4,7H,3H2,1H3
InChIKeyILVYRDRXXOFFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2): Procurement-Relevant Physicochemical and Structural Profile


3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2; IUPAC: 4-(hydroxymethyl)-2-methyl-2H-furan-5-one) is a substituted butenolide belonging to the furanone class . This α,β-unsaturated γ-lactone has the molecular formula C₆H₈O₃ (MW 128.13 g/mol) and features a hydroxymethyl group at the 3-position and a methyl group at the 5-position of the furan-2(5H)-one ring . Key physicochemical descriptors include a density of 1.207 g/cm³, a predicted boiling point of 325.7 °C, a flash point of 156.8 °C, a polar surface area of 46.53 Ų, and a calculated logP of ~0.055 . The compound is listed under the synonym NSC34810 and is available through specialty chemical suppliers .

3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2): Why In-Class Butenolide Analogs Cannot Be Interchanged


The furan-2(5H)-one scaffold encompasses a range of commercially available butenolides with varied substitution patterns. However, 3-(hydroxymethyl)-5-methylfuran-2(5H)-one differentiates itself from simpler congeners such as 5-methylfuran-2(5H)-one (CAS 591-11-7) and 3-methylfuran-2(5H)-one through the presence of the primary alcohol functionality at the 3-position. This single substituent profoundly alters the hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors vs. 0 H-bond donors for unmethylated analogs) [1], which in turn affects solubility, reactivity, boiling point, and compatibility with downstream chemical transformations. Additionally, the joint presence of the electron-donating methyl group at C5 and the hydroxymethyl at C3 creates a unique electronic environment on the lactone ring that cannot be replicated by 4-hydroxy-5-methylfuran-2(5H)-one or other regioisomers . Consequently, direct substitution with a non-hydroxymethylated furanone risks altered reaction kinetics, different intermediate stability, and divergent biological or organoleptic endpoints.

3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2): Quantitative Differentiation Evidence Against Closest Analogs


Elevated Boiling Point and Thermal Stability vs. 5-Methylfuran-2(5H)-one

The target compound exhibits a substantially higher boiling point than the des-hydroxymethyl analog 5-methylfuran-2(5H)-one. This difference is attributable to the additional intermolecular hydrogen bonding enabled by the primary alcohol group. [1]

Physicochemical characterization Thermal stability Process chemistry

Enhanced Hydrogen-Bonding Capacity vs. 5-Methyl- and 3-Methylfuran-2(5H)-one

The presence of the hydroxymethyl group endows the target compound with one hydrogen-bond donor and three acceptors, whereas 5-methylfuran-2(5H)-one and 3-methylfuran-2(5H)-one lack any H-bond donors. This difference fundamentally alters solubility and intermolecular interactions. [1][2]

Hydrogen bonding Solubility Supramolecular chemistry

Differentiated Hydrophilic/Lipophilic Balance vs. 5-Methylfuran-2(5H)-one

The introduction of the polar hydroxymethyl group reduces the predicted logP by approximately 1.5 log units compared to the des-hydroxymethyl analog, dramatically altering distribution coefficients. [1]

LogP ADME Extraction

Synthetic Handle Diversity vs. 4-Hydroxy-5-methylfuran-2(5H)-one

The primary alcohol of the hydroxymethyl group is a more versatile synthetic handle than the enolic hydroxyl present in 4-hydroxy-5-methylfuran-2(5H)-one, enabling selective oxidation to aldehyde/carboxylic acid species, esterification, or conversion to a leaving group for nucleophilic displacement without disrupting the lactone ring.

Synthetic chemistry Intermediate Derivatization

Limited Public Bioactivity Data: A Gap, Not a Liability

At the time of this analysis, no peer-reviewed head-to-head bioactivity comparisons between 3-(hydroxymethyl)-5-methylfuran-2(5H)-one and its closest analogs (e.g., 5-methylfuran-2(5H)-one, 3-hydroxymethyl-5H-furan-2-one) could be located in major databases (PubMed, PubChem, EPA DSSTox). This absence is documented here as a verifiable data gap, which distinguishes the compound from more extensively profiled furanones. [1]

Biological activity Data gap Prospective research

3-(Hydroxymethyl)-5-methylfuran-2(5H)-one (CAS 6277-49-2): Evidence-Backed Application Scenarios for Procurement and Research


Synthetic Intermediate for Furanone-Derived Compound Libraries

The dual presence of a reactive lactone and a primary alcohol enables this compound to serve as a branching intermediate in parallel synthesis. The hydroxymethyl group can be selectively oxidized to the aldehyde (3-formyl-5-methylfuran-2(5H)-one) or further to the carboxylic acid, while the lactone ring can undergo ring-opening with nucleophiles, generating diverse scaffolds from a single starting material . This versatility is not achievable with 5-methylfuran-2(5H)-one (no alcohol handle) or 4-hydroxy-5-methylfuran-2(5H)-one (enol reactivity).

High-Temperature Reaction Solvent or Co-Solvent

With a boiling point exceeding 325 °C, 3-(hydroxymethyl)-5-methylfuran-2(5H)-one can be employed as a high-boiling polar aprotic/protic co-solvent in reactions requiring elevated temperatures, such as amide couplings, Diels-Alder cycloadditions, or decarboxylative transformations, where 5-methylfuran-2(5H)-one (bp 210 °C) would be unsuitable [1].

Crystal Engineering and Supramolecular Chemistry

The combination of one hydrogen-bond donor (hydroxymethyl) and three hydrogen-bond acceptors (lactone carbonyl and ring oxygen) makes this compound an attractive tecton for co-crystal design and supramolecular assemblies. Unlike 5-methylfuran-2(5H)-one, which lacks donor functionality, this molecule can participate in directional hydrogen-bonding networks, potentially leading to novel solid-state materials with tunable properties .

De Novo Biological Screening Candidate

Because the compound is essentially unexplored in public bioactivity databases, it represents a low-IP-risk entry for phenotypic screening, target-based assays, or fragment-based drug discovery campaigns. Researchers seeking novel chemotypes not crowded by existing literature can prioritize this compound over highly characterized furanones such as 4-hydroxy-5-methylfuran-2(5H)-one (Furaneol) [2].

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